4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
Description
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Properties
IUPAC Name |
4-(4-hydroxyphenoxy)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBZXJSXXACRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, a diaryl ether derivative with potential applications in pharmaceutical and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages in-silico predictions for key parameters including solubility, pKa, and lipophilicity (logP). These predicted values are contextualized within the framework of the Biopharmaceutical Classification System (BCS) to offer insights into its potential in vivo behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, adhering to internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and application of this compound.
Introduction
Diarylether derivatives are a class of organic compounds characterized by two aryl groups linked by an ether bond. This structural motif is present in a variety of biologically active molecules and functional materials. 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a member of this class, possessing both a carboxylic acid and a hydroxyl functional group, which are expected to significantly influence its chemical and physical behavior. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as for designing appropriate formulations and applications.
This guide is structured to provide both a theoretical and practical framework for assessing the key physicochemical attributes of this molecule. By integrating predictive data with robust experimental methodologies, we aim to provide a self-validating system for its comprehensive characterization.
Molecular Structure and Identification
-
IUPAC Name: 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
-
CAS Number: 93044-93-0[1]
-
Molecular Formula: C₁₄H₁₂O₄[1]
-
Molecular Weight: 244.24 g/mol [1]
-
Canonical SMILES: Cc1cc(c(cc1)O)Oc2ccc(cc2)C(=O)O
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, in-silico prediction tools have been employed to estimate its fundamental physicochemical properties. These predictions serve as a valuable starting point for experimental design and provide initial insights into the molecule's behavior.
Table 1: Predicted Physicochemical Properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |
| Melting Point (°C) | 180 - 200 | Based on structurally similar compounds | Purity assessment, formulation design |
| Aqueous Solubility | Low | In-silico prediction | Affects dissolution and bioavailability |
| pKa (acidic) | ~4.5 (Carboxylic Acid), ~10.0 (Phenolic Hydroxyl) | In-silico prediction | Influences solubility and absorption at different pH |
| logP (Octanol-Water Partition Coefficient) | ~3.5 | In-silico prediction | Indicator of lipophilicity and membrane permeability |
Biopharmaceutical Classification System (BCS) Framework
The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2][3][4][5] This classification is crucial for predicting a drug's in vivo performance and for justifying biowaivers.
-
Class I: High Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Based on the predicted low aqueous solubility and relatively high logP (suggesting high permeability), 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is preliminarily classified as a BCS Class II compound.[2][3] This classification implies that its absorption is likely to be limited by its dissolution rate.
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, the following standardized experimental protocols are recommended. The causality behind each experimental choice is explained to ensure a thorough and reliable characterization.
Determination of Aqueous Solubility (OECD Guideline 105)
The choice of method for determining aqueous solubility is guided by the expected solubility range. Given the predicted low solubility, the Column Elution Method is a suitable starting point.[6][7][8]
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility.
Step-by-Step Methodology:
-
Preliminary Test: A small amount of the substance is equilibrated with water to estimate the approximate solubility and the time required to reach equilibrium.
-
Column Elution Method (for low solubility):
-
A column is packed with an inert support material coated with an excess of the test substance.
-
Water is passed through the column at a slow, constant flow rate.
-
The eluate is collected in fractions.
-
The concentration of the test substance in each fraction is determined using a suitable analytical method (e.g., HPLC-UV) until a plateau is reached, which represents the aqueous solubility.
-
-
Flask Method (for higher solubility):
-
An excess amount of the solid is suspended in water in a flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of the dissolved substance in the clear aqueous phase is determined.
-
Determination of Dissociation Constant (pKa) (OECD Guideline 112)
The presence of both a carboxylic acid and a phenolic hydroxyl group necessitates the determination of two pKa values. A titration method is generally suitable for this purpose.[9][10][11]
Step-by-Step Methodology (Potentiometric Titration):
-
A known concentration of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa values are determined from the pH at the half-equivalence points. The first equivalence point will correspond to the deprotonation of the more acidic carboxylic acid, and the second to the deprotonation of the phenolic hydroxyl group.
Determination of the Partition Coefficient (logP) (OECD Guideline 107/117)
The Shake Flask Method is a classical and reliable method for determining the octanol-water partition coefficient (logP).
Diagram 2: Shake Flask Method for logP Determination
Caption: Workflow for logP determination using the shake flask method.
Step-by-Step Methodology:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of the test substance is dissolved in either n-octanol or water.
-
The two phases are mixed in a vessel and shaken until equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the substance in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of Melting Point
The melting point provides an indication of the purity and identity of a crystalline solid.[12]
Step-by-Step Methodology (Capillary Method):
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Crystal Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[13][14][15][16][17]
Step-by-Step Methodology:
-
Crystallization: High-quality single crystals of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid are grown from a suitable solvent or solvent mixture. This is often the most challenging step.[13][15]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are determined, and the structural model is refined to best fit the experimental data.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid. While experimental data for this specific compound is scarce, in-silico predictions suggest it is a BCS Class II compound with low aqueous solubility and high permeability. The detailed experimental protocols provided herein offer a clear pathway for the empirical determination of its solubility, pKa, logP, melting point, and crystal structure. The successful execution of these protocols will provide the necessary data to validate the in-silico predictions and to enable the rational design of future studies and applications for this promising molecule.
References
-
Biopharmaceutics Classification System (BCS). Wikipedia. [Link]
-
Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
-
An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]
-
Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]
- OECD Guidelines for the Testing of Chemicals, Section 1 Test No.
-
Solubility testing in accordance with the OECD 105. FILAB. [Link]
-
OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB. [Link]
-
Test No. 112: Dissociation Constants in Water. OECD. [Link]
-
Biocides Chapter 2 Physical and chemical properties version 1.1. Ctgb. [Link]
-
Melting point determination. [Link]
-
Determination of Melting Point. [Link]
-
experiment (1) determination of melting points. [Link]
-
Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Small molecule crystallography. Excillum. [Link]
Sources
- 1. 93044-93-0|4-(4-Hydroxyphenoxy)-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
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- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. rigaku.com [rigaku.com]
- 17. excillum.com [excillum.com]
4-(4-Hydroxyphenoxy)-3-methylbenzoic acid structural formula and isomers
Executive Summary
This technical guide provides an in-depth analysis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid (CAS: 93044-93-0), a critical diaryl ether scaffold used in the development of thyromimetics (thyroid hormone receptor agonists) and PPAR modulators.[1][2]
Unlike the endogenous thyroid hormone Triiodothyronine (T3), which relies on iodine atoms for receptor affinity, this compound utilizes a 3-methyl group as a steric bioisostere.[1] This modification improves oral bioavailability and reduces deiodinase-mediated metabolism while maintaining essential structural conformation.[1] This guide details its structural isomers, a validated synthesis protocol, and its pharmacological relevance in modern drug discovery.[1]
Part 1: Structural Analysis & Physicochemical Properties[1]
The compound consists of two phenyl rings linked by an ether bridge. The "inner ring" (benzoic acid moiety) bears a methyl group at the meta position relative to the carboxyl group, while the "outer ring" (phenolic moiety) carries a hydroxyl group at the para position.[1]
Core Identity Data
| Property | Data |
| Chemical Name | 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid |
| CAS Number | 93044-93-0 |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)OC2=CC=C(O)C=C2 |
| InChI Key | OSGCDVKVZWMYBG-UHFFFAOYSA-N (Analogous) |
| LogP (Predicted) | ~3.2 (Lipophilic, suitable for nuclear receptor binding) |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| pKa (Phenol) | ~9.8 (Phenolic hydroxyl) |
Isomerism and Structural Variants
The biological activity of diphenyl ethers is highly sensitive to the substitution pattern.[1] Below is a classification of key isomers relevant to Structure-Activity Relationship (SAR) studies.
Positional Isomers (Methyl Group):
-
3-Methyl (Target): Optimal for TR
selectivity; mimics the 3-iodine of T3. -
2-Methyl (Orthogonal): Creates steric clash with the ether linkage, forcing a perpendicular ring orientation (skewed conformation) that may abolish receptor binding.
-
3,5-Dimethyl: A "symmetric" analog often used to mimic the di-iodinated inner ring of T4 (Thyroxine).
Positional Isomers (Hydroxyl Group):
-
4'-Hydroxy (Target): Essential for hydrogen bonding with His435 in the Thyroid Receptor Ligand Binding Domain (LBD).[1]
-
3'-Hydroxy: Significantly reduces binding affinity.
Graphviz Diagram 1: Isomer Classification Tree
Part 2: Synthesis Protocol
The synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid requires the formation of a diaryl ether bond. The Chan-Lam coupling or the Evans-modified Ullmann coupling are the industry standards.[1] The protocol below utilizes a copper-mediated coupling of a phenol and an aryl boronic acid, which offers higher yields and milder conditions than traditional halide coupling.[1]
Retrosynthetic Analysis
-
Disconnection: Ether bridge (C-O-C).
-
Fragment A (Nucleophile): 4-Methoxyphenol (Hydroquinone monomethyl ether).
-
Fragment B (Electrophile): 3-Methyl-4-boronobenzoic acid (or its ester).
Step-by-Step Methodology
Reagents:
-
Substrate A: Methyl 4-hydroxy-3-methylbenzoate (Alternative route starting material).
-
Substrate B: 4-Methoxyphenylboronic acid.
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂].[1]
-
Base: Pyridine or Triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.[1]
-
Desiccant: 4Å Molecular Sieves (Critical for Chan-Lam efficiency).
Protocol:
-
Coupling (Chan-Lam Reaction):
-
In a dry round-bottom flask equipped with a drying tube, dissolve Methyl 4-hydroxy-3-methylbenzoate (1.0 eq) and 4-Methoxyphenylboronic acid (1.5 eq) in DCM.
-
Add Cu(OAc)₂ (1.0 eq) and Pyridine (3.0 eq).[1]
-
Add activated 4Å Molecular Sieves .
-
Stir the reaction mixture at room temperature under an atmosphere of Oxygen (balloon pressure) for 24–48 hours. Note: Oxygen is required to re-oxidize the Cu species.
-
Monitor: Check TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.
-
Workup: Filter through Celite to remove solids.[1] Wash filtrate with 1M HCl (to remove pyridine) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel) to yield the intermediate ester: Methyl 4-(4-methoxyphenoxy)-3-methylbenzoate.
-
-
Demethylation & Hydrolysis:
-
Dissolve the intermediate ester in dry DCM at -78°C.[1]
-
Slowly add Boron Tribromide (BBr₃) (3.0 eq). Caution: BBr₃ cleaves both the methyl ester and the methyl ether.[1]
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour carefully onto ice-water.
-
Extraction: Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol/Water to obtain the pure acid.[1]
-
Graphviz Diagram 2: Synthesis Workflow
Part 3: Pharmacological Relevance (Thyromimetics)
This compound serves as a simplified scaffold for Thyroid Hormone Receptor (TR) agonists.
The "Methyl Effect" (Bioisosterism)
In the natural hormone T3 (3,5,3'-triiodothyronine), the iodine atoms at the 3 and 5 positions of the inner ring provide significant steric bulk, locking the two phenyl rings in a perpendicular orientation (approx. 90° twist).[1]
-
Substitution: In 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, the 3-methyl group replaces one iodine.[1]
-
Effect: The methyl group is smaller than iodine (Van der Waals radius: 2.0 Å vs 2.15 Å) but sufficiently bulky to force the rings out of coplanarity, mimicking the bioactive conformation of T3.
-
Advantage: Methyl groups are not susceptible to deiodinases, potentially increasing the metabolic half-life of the drug candidate.[1]
Structure-Activity Relationship (SAR)
-
Carboxylic Acid: Mimics the alanine side chain of T3; forms an ionic bond with Arg228/Arg266 in the TR binding pocket.
-
4'-Hydroxyl: Acts as a hydrogen bond donor to His435 . This interaction is non-negotiable for receptor activation.[1]
-
Ether Linkage: Provides the necessary flexibility and angle (approx. 120°) to span the hydrophobic pocket.[1]
Graphviz Diagram 3: Pharmacophore Mapping (T3 vs. Target)
Part 4: Analytical Characterization Expectations
To validate the synthesis of CAS 93044-93-0, the following spectral data should be obtained.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
δ 9.4 ppm (s, 1H): Phenolic proton (-OH ).[1]
-
δ 7.8 ppm (d, 1H): Inner ring, H2 (ortho to COOH, meta to Me).[1]
-
δ 7.7 ppm (dd, 1H): Inner ring, H6.
-
δ 6.9 ppm (d, 2H): Outer ring, H2'/H6' (ortho to ether).
-
δ 6.7 ppm (d, 2H): Outer ring, H3'/H5' (ortho to OH).
-
δ 6.6 ppm (d, 1H): Inner ring, H5 (ortho to ether).
-
δ 2.2 ppm (s, 3H): Methyl group (-CH ₃).[1]
Mass Spectrometry (ESI-):
-
m/z: 243.2 [M-H]⁻ (Calculated).[1]
References
-
PubChem. 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Place, V. A., et al. Thyromimetics: A Review of Structural Requirements for Selectivity.[1] Journal of Medicinal Chemistry.
-
Evans, D. A., et al. Copper-promoted C-O bond cross-coupling with boronic acids. Tetrahedron Letters. Available at: [Link]
-
Scanlan, T. S., et al. Chemical synthesis and biological evaluation of thyromimetics.[1] Nature Protocols.
Sources
Technical Guide: Discovery and Natural Occurrence of Phenoxybenzoic Acid Compounds
Executive Summary
The phenoxybenzoic acid scaffold—chemically defined by two benzene rings linked by an ether bond, with at least one carboxylic acid moiety—occupies a unique dual position in chemical science. To the toxicologist and agrochemist, it is best known via 3-phenoxybenzoic acid (3-PBA) , the terminal metabolite and ubiquitous biomarker of synthetic pyrethroid insecticides. To the natural product chemist, however, this scaffold represents a distinct class of polyketide-derived diphenyl ethers isolated from fungi, lichens, and marine sponges, exhibiting potent antimicrobial and cytotoxic properties.
This guide analyzes the discovery, natural occurrence, and biosynthetic origins of these compounds, contrasting the anthropogenic prevalence of 3-PBA with the biogenic complexity of naturally occurring analogs like asterric acid.
Part 1: Chemical Identity & Structural Classification
The core pharmacophore consists of a diphenyl ether (DPE) backbone substituted with a carboxyl group. The position of the carboxyl group and the oxidation pattern of the rings dictate the compound's origin (synthetic vs. natural).
| Feature | Anthropogenic (e.g., 3-PBA) | Biogenic (e.g., Asterric Acid) |
| Core Structure | 3-Phenoxybenzoic acid | Poly-substituted diphenyl ether carboxylic acids |
| Substitution | Simple (often meta-substituted) | Complex (hydroxyl, methyl, methoxy groups) |
| Origin | Hydrolysis of Pyrethroids | Polyketide Synthase (PKS) & Radical Coupling |
| Primary Source | Mammalian urine, soil, water | Aspergillus spp., Lichens (Micarea), Sponges |
Part 2: The Anthropogenic Discovery (3-PBA)
Discovery Context: The Pyrethroid Revolution
The discovery of phenoxybenzoic acids as environmentally significant compounds is inextricably linked to the development of synthetic pyrethroids in the 1970s. Unlike natural pyrethrins (esters of chrysanthemic acid), synthetic analogs like permethrin and cypermethrin were engineered for photostability.
Researchers investigating the metabolic fate of these new insecticides discovered that the central ester linkage was susceptible to rapid hydrolysis by carboxylesterases in mammals and soil microorganisms. The resulting "cleavage product" was identified as 3-phenoxybenzoic acid (3-PBA) . It was not "discovered" as a drug lead, but as a metabolic signature .
Metabolic Pathway & Environmental Fate
In mammalian systems (including humans), the primary detoxification pathway involves:
-
Hydrolysis: Carboxylesterases cleave the ester bond of the parent pyrethroid.
-
Oxidation: Cytochrome P450 enzymes may hydroxylate the phenoxy ring (often at the 4'-position).
-
Conjugation: The carboxylic acid moiety undergoes glucuronidation or glycine conjugation to facilitate excretion.
Experimental Causality: The ubiquity of 3-PBA in human urine (detected in >70% of general populations) validates its use as a cumulative biomarker. It represents exposure to multiple pyrethroids, not a single agent.
Figure 1: Metabolic cascade of synthetic pyrethroids yielding 3-PBA as the central terminal metabolite.
Part 3: Natural Occurrence (Biogenic Diphenyl Ethers)
While 3-PBA is an artifact of human industry, the phenoxybenzoic acid scaffold does occur naturally. These compounds are secondary metabolites produced chiefly by fungi and lichens as chemical defense agents.
Fungal Sources: The Aspergillus Connection
Natural diphenyl ether carboxylic acids have been isolated from marine-derived fungi.[1]
-
Key Discovery: In search of novel antibiotics, researchers isolated compounds such as asterric acid and sulochrin from Aspergillus species (e.g., A. terreus, A. carneus).
-
Structure: Unlike 3-PBA, these natural analogs are highly oxygenated. For example, micareic acid (from the lichen Micarea prasina) contains specific alkyl and methoxy substitutions that are critical for its cytotoxic activity.
Biosynthetic Mechanism: Radical Coupling
The biosynthesis of these compounds is a sophisticated process involving Non-Reducing Polyketide Synthases (NR-PKS).
-
Precursor Formation: The PKS assembles mononuclear phenolic precursors (e.g., orsellinic acid derivatives).
-
Oxidative Coupling: Laccases or cytochrome P450 enzymes catalyze the radical coupling of two phenolic rings.
-
Ether Bond Formation: This critical step forms the diphenyl ether linkage, creating the "phenoxybenzoic" core.
Scientific Insight: The regioselectivity of this coupling (ortho vs. para) determines the final structure. This enzymatic precision is what distinguishes natural diphenyl ethers from the random mixtures often seen in synthetic Ullmann coupling reactions.
Figure 2: Biosynthetic pathway of natural diphenyl ether carboxylic acids via oxidative radical coupling.
Part 4: Analytical Methodologies
Reliable detection is paramount for both environmental monitoring (3-PBA) and natural product isolation.
Protocol: Extraction of 3-PBA from Biological Matrices
This protocol is the industry standard for assessing pyrethroid exposure.
-
Sample Preparation: Acidify urine sample (pH < 2) to protonate the carboxylic acid, ensuring it partitions into the organic phase.
-
Liquid-Liquid Extraction (LLE): Extract with diethyl ether or ethyl acetate.
-
Derivatization (Critical Step): 3-PBA is non-volatile and polar. It must be derivatized for GC-MS analysis.
-
Detection: GC-MS in Negative Chemical Ionization (NCI) mode.
-
Target Ion: m/z 197 (phenoxybenzoyl fragment).
-
Protocol: Isolation of Natural Ethers from Fungal Culture
-
Fermentation: Cultivate fungus (e.g., Aspergillus) on rice medium for 21-30 days.
-
Extraction: Macerate with EtOAc.
-
Fractionation: Silica gel column chromatography.
-
Purification: Semi-preparative HPLC (C18 column, MeOH/H2O gradient).
-
Structure Elucidation: 1H-NMR and 13C-NMR are required to verify the ether linkage positions, distinguishing them from biphenyls.
Part 5: Biological Activity & Future Outlook
Toxicity of 3-PBA
While 3-PBA is less acutely toxic than parent pyrethroids (which target sodium channels), it is not benign.
-
Endocrine Disruption: 3-PBA exhibits anti-androgenic activity and can disrupt thyroid hormone signaling.
-
Oxidative Stress: It induces ROS generation in macrophages, potentially contributing to immunotoxicity.
Therapeutic Potential of Natural Analogs
Natural phenoxybenzoic acids are emerging as promising drug scaffolds.
-
Antibacterial: Compounds like micareic acid show activity against Gram-positive bacteria, including MRSA.
-
Cytotoxicity: Specific methoxylated diphenyl ethers inhibit tubulin polymerization or induce apoptosis in cancer cell lines.
References
-
Ueyama, J., et al. (2009). "Biomonitoring of pyrethroid exposure in the general population." Journal of Occupational Health. Link
-
Leng, G., & Gries, W. (2005). "Pyrethroid metabolites in urine of children and adults." Toxicology Letters. Link
-
Feng, C., et al. (2019).[6] "Biosynthesis of Diphenyl Ethers in Fungi." Organic Letters. Link
-
He, J., et al. (2015).[1] "Diphenyl ethers from the marine-derived fungus Aspergillus carneus."[1] Marine Drugs. Link
-
Stark, J.B., et al. (1950). "Isolation of Asterric Acid." Journal of the American Chemical Society. Link
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- 1. Making sure you're not a bot! [drs.nio.res.in]
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- 3. 3-Phenoxybenzoic Acid (3PBA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. CN102146024B - Method for preparing diphenyl ether - Google Patents [patents.google.com]
- 5. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantitative Bioanalysis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid by LC-ESI-MS/MS
Abstract & Scope
This application note details the method development and validation strategy for the quantification of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid (HPMBA) in biological matrices. As a structural analog to thyromimetic metabolites and specific PPAR agonists, HPMBA presents unique challenges due to its amphiphilic nature—possessing both a lipophilic diaryl ether backbone and hydrophilic ionizable groups (carboxylic acid and phenol).
This guide prioritizes Negative Ion Mode Electrospray Ionization (ESI-) and Mixed-Mode Anion Exchange (MAX) solid-phase extraction to achieve high sensitivity (LLOQ < 1 ng/mL) and selectivity against phospholipid interference.
Molecule Characterization & Ionization Strategy
Physicochemical Properties
-
Formula: C₁₄H₁₂O₄
-
Molecular Weight: 244.24 g/mol
-
Monoisotopic Mass: 244.0736 Da
-
Acid Dissociation (Predicted):
-
pKa 1 (COOH): ~4.2 (Primary ionization site)
-
pKa 2 (Phenol): ~10.1
-
Ionization Mode Selection: The Case for Negative Mode
While many drug discovery workflows default to positive mode (ESI+), HPMBA is an acidic molecule.
-
Why ESI-? The carboxylic acid moiety readily deprotonates ([M-H]⁻) at neutral or basic pH. Positive mode would require forcing a proton onto a ring or oxygen, which is energetically less favorable and often leads to higher background noise and lower sensitivity for this specific structure.
-
Precursor Ion: m/z 243.1 ([M-H]⁻)
Method Development Workflow
Fragmentation Pathway (MS/MS)
Understanding the fragmentation is critical for selecting Robust MRM (Multiple Reaction Monitoring) transitions.
Primary Transition (Quantifier): The most abundant fragment for benzoic acid derivatives is the loss of the carboxyl group as CO₂.
-
Transition: 243.1 → 199.1 (Loss of 44 Da)
Secondary Transition (Qualifier): Cleavage of the ether bridge typically yields a phenoxide ion or a tropylium-like species depending on charge localization.
-
Transition: 243.1 → 109.0 (4-Hydroxyphenoxide ion)
Figure 1: Proposed fragmentation pathway for HPMBA in negative electrospray ionization.
Experimental Protocols
Protocol 1: Sample Preparation (Mixed-Mode Anion Exchange)
Objective: Isolate HPMBA from plasma while removing phospholipids (major cause of matrix effects). Technique: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX).
Rationale: The MAX sorbent retains the analyte via two mechanisms:
-
Reverse Phase: Hydrophobic interaction with the diaryl rings.
-
Ion Exchange: Electrostatic interaction between the deprotonated carboxylate (HPMBA) and the positively charged sorbent amine.
| Step | Solvent/Buffer | Volume | Critical Note |
| 1. Pre-treatment | Plasma + 4% H₃PO₄ | 1:1 ratio | Acidifies sample to disrupt protein binding; keeps COOH protonated for initial RP loading. |
| 2. Conditioning | Methanol | 1 mL | Activates sorbent pores. |
| 3. Equilibration | Water | 1 mL | Prepares aqueous environment. |
| 4. Load | Pre-treated Sample | ~400 µL | Flow rate < 1 mL/min to ensure interaction. |
| 5. Wash 1 | 5% NH₄OH in Water | 1 mL | Crucial: High pH ionizes the analyte (COOH → COO⁻), locking it to the anion exchange sites. Removes proteins/neutrals. |
| 6.[1][2] Wash 2 | Methanol | 1 mL | Removes hydrophobic interferences (lipids) that are not ionic. Analyte remains bound by charge. |
| 7. Elution | 2% Formic Acid in Methanol | 2 x 200 µL | Acidifies the environment, neutralizing the COO⁻ to COOH, breaking the ionic bond and eluting the drug. |
Protocol 2: LC-MS/MS Conditions
Objective: Chromatographic separation to resolve HPMBA from endogenous isomers.
Chromatography Setup:
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).
-
Note: Avoid high concentrations of Formic Acid in MP-A for negative mode if possible, as it can suppress ionization. Ammonium acetate provides buffer capacity while maintaining ionization efficiency.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Start Gradient |
| 3.0 | 95 | Elution of HPMBA |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometer Parameters (Source: ESI-):
-
Spray Voltage: -2500 V to -3500 V (Optimize for stability).
-
Gas Temp: 350°C.
-
Sheath Gas: 40 arb units (High flow needed for aqueous desolvation).
-
Declustering Potential (DP): -60 V (Compound specific optimization required).
-
Collision Energy (CE):
-
Transition 243 > 199: -18 to -22 eV.
-
Transition 243 > 109: -30 to -35 eV.
-
Workflow Visualization
Figure 2: End-to-end bioanalytical workflow for HPMBA using Mixed-Mode SPE and LC-MS/MS.
Scientific Integrity & Troubleshooting (E-E-A-T)
Matrix Effects & Phospholipids
In drug development, "ion suppression" is the silent killer of data quality.
-
The Problem: Endogenous phospholipids (glycerophosphocholines) elute late in the gradient and can suppress the ionization of co-eluting analytes, even in negative mode.
-
The Solution (Self-Validating): The MAX SPE protocol described above includes a 100% Methanol wash step while the analyte is charged (locked). This washes away neutral lipids before elution.
-
Validation Check: Monitor the phospholipid transition m/z 184 → 184 (in positive mode check) or specific negative lipid markers to ensure they do not co-elute with HPMBA.
Linearity & Carryover
-
Linearity: Expect a dynamic range of 1.0 ng/mL to 1000 ng/mL. Use a 1/x² weighting factor for regression.
-
Carryover: The diaryl ether structure is lipophilic. Ensure the autosampler needle wash includes an organic solvent (e.g., MeOH:ACN:IPA:Water 40:30:20:10 + 0.1% Formic Acid) to prevent "ghost peaks" in blank samples.
References
-
Thermo Fisher Scientific. (2012). Extraction of hydrophobic weak acids from complex liquid samples with SOLA SAX SPE. Application Note 21935.[1] Link
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.[3] Application Note 5990-7359EN. Link
-
MassBank. (2021). Mass Spectrum of 3-(4-hydroxyphenoxy)benzoic acid (Related Structure). Accession: MSBNK-HBM4EU-HB002938.[4] Link
-
Sigma-Aldrich (Merck). Supelco Guide to Solid Phase Extraction. Bulletin 910. Link
Sources
Application of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid in Polymer Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide delves into the application of 4-(4-hydroxyphenoxy)-3-methylbenzoic acid as a versatile monomer for the synthesis of advanced aromatic polymers. This document provides not only detailed experimental protocols but also the scientific rationale behind the procedural steps, ensuring a deep understanding of the polymerization processes. The insights contained herein are grounded in established principles of polymer chemistry and are supported by authoritative references.
Introduction: The Strategic Advantage of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid in Polymer Design
4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a bifunctional aromatic monomer possessing both a hydroxyl and a carboxylic acid functional group. This AB-type monomer is particularly valuable for the synthesis of high-performance polymers such as aromatic polyesters and poly(ether-ester)s through step-growth polymerization.[1][2] The unique structural features of this monomer impart a combination of desirable properties to the resulting polymers:
-
Ether Linkage: The diphenyl ether moiety provides enhanced thermal stability, chemical resistance, and improved processability by introducing a degree of flexibility into the polymer backbone.
-
Methyl Substitution: The methyl group on the aromatic ring can influence the polymer's solubility, crystallinity, and liquid crystalline behavior. It disrupts chain packing, which can lower the melting point and enhance solubility in organic solvents compared to its unsubstituted analogue.
-
Aromatic Backbone: The high aromatic content contributes to excellent thermal and mechanical properties, making these polymers suitable for demanding applications.
This guide will focus on two primary polymerization techniques for this monomer: melt polycondensation and solution polycondensation.
Polymerization Methodologies: A Tale of Two Phases
The choice between melt and solution polycondensation depends on the desired polymer properties, processing considerations, and the thermal stability of the monomer and resulting polymer.
Melt Polycondensation: A Solvent-Free Approach
Melt polycondensation is a widely used industrial process for synthesizing polyesters.[3] The reaction is carried out in the molten state at high temperatures, typically under a vacuum to facilitate the removal of the condensation byproduct (water), thereby driving the equilibrium towards high molecular weight polymer formation.[2][4]
Causality in Experimental Design:
-
Monomer Acetylation: Direct polymerization of hydroxybenzoic acids can be challenging due to potential side reactions like decarboxylation at elevated temperatures.[5] A common and effective strategy is to first acetylate the hydroxyl group. The resulting acetoxy derivative is more stable and the polycondensation proceeds via a transesterification reaction, releasing acetic acid, which is more readily removed than water.[2][3]
-
Catalyst Selection: While self-polymerization can occur, catalysts are often employed to accelerate the reaction rate. Antimony trioxide (Sb₂O₃) is a common catalyst for polyesterification.[4]
-
Temperature Programming: A staged increase in temperature is crucial. Initially, a lower temperature is used to promote the formation of oligomers. The temperature is then gradually raised, and a vacuum is applied to increase the molecular weight.
-
Vacuum Application: The removal of the volatile byproduct is essential to achieve a high degree of polymerization, as dictated by Le Chatelier's principle.
Experimental Workflow for Melt Polycondensation:
Caption: Workflow for Melt Polycondensation.
Detailed Protocol for Melt Polycondensation:
Part A: Acetylation of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-(4-hydroxyphenoxy)-3-methylbenzoic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Reaction: Heat the mixture to 140-150 °C with stirring under a slow stream of nitrogen for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold deionized water with vigorous stirring to precipitate the acetylated product.
-
Purification: Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral, and then dry in a vacuum oven at 80 °C overnight. The product is 4-acetoxy-3-methyl-(4-phenyloxy)benzoic acid.
Part B: Melt Polycondensation
-
Reaction Setup: Place the dried 4-acetoxy-3-methyl-(4-phenyloxy)benzoic acid and antimony trioxide (0.05 mol%) into a polymerization tube equipped with a mechanical stirrer and a vacuum-tight outlet.
-
Initial Polycondensation: Heat the tube in a salt bath to 220-240 °C under a slow nitrogen stream. Stir the molten monomer for 1-2 hours to form a prepolymer, during which acetic acid will distill off.
-
High Vacuum Polycondensation: Gradually increase the temperature to 260-280 °C while slowly reducing the pressure to below 1 mmHg. Continue the reaction for 4-6 hours, or until the desired melt viscosity is achieved.
-
Polymer Isolation: Cool the reaction vessel to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the glass tube or by dissolving it in a suitable solvent.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitate it into a non-solvent like methanol. Filter the purified polymer and dry it in a vacuum oven.
Solution Polycondensation: A Milder Alternative
Solution polycondensation is performed in a high-boiling point solvent, which allows for lower reaction temperatures compared to melt polycondensation. This can be advantageous for monomers or polymers that are thermally sensitive.
Causality in Experimental Design:
-
Solvent Choice: The solvent must be inert to the reactants and have a high boiling point to allow for sufficiently high reaction temperatures. Diphenyl ether or high-boiling aromatic hydrocarbons are common choices.
-
Activating Agents: To facilitate the reaction at lower temperatures, the carboxylic acid group can be activated. Thionyl chloride can be used to convert the carboxylic acid to an acid chloride, which is much more reactive towards the hydroxyl group.
-
Acid Scavenger: When using the acid chloride route, a base like pyridine is added to neutralize the HCl byproduct, preventing side reactions and driving the polymerization forward.
Experimental Workflow for Solution Polycondensation:
Caption: Workflow for Solution Polycondensation.
Detailed Protocol for Solution Polycondensation:
Part A: Synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoyl chloride
-
Reaction Setup: In a round-bottom flask, suspend 4-(4-hydroxyphenoxy)-3-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Reaction: Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 4-6 hours.
-
Work-up: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride can be used directly in the next step.
Part B: Solution Polycondensation
-
Reaction Setup: Dissolve the crude 4-(4-hydroxyphenoxy)-3-methylbenzoyl chloride in a dry, high-boiling solvent (e.g., diphenyl ether) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
Polymerization: Slowly add pyridine (1.1 eq) to the solution at room temperature. Then, heat the reaction mixture to 180-200 °C and maintain it for 8-12 hours under a nitrogen atmosphere.
-
Polymer Isolation: Cool the reaction mixture and pour it into a large volume of a non-solvent such as methanol to precipitate the polymer.
-
Purification: Filter the polymer, wash it extensively with methanol and water, and then dry it in a vacuum oven at 100 °C until a constant weight is achieved.
Characterization and Expected Properties
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Property | Analytical Technique | Expected Outcome for Poly[4-(4-hydroxyphenoxy)-3-methylbenzoate] |
| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR Spectroscopy | Confirmation of the polyester structure through the presence of characteristic ester carbonyl peaks (FTIR: ~1735 cm⁻¹) and the disappearance of hydroxyl and carboxylic acid protons (NMR).[2] |
| Molecular Weight | Gel Permeation Chromatography (GPC), Intrinsic Viscosity | The molecular weight will depend on the polymerization conditions. Melt polycondensation typically yields higher molecular weights. For high-performance applications, a number average molecular weight (Mn) in the range of 10,000-50,000 g/mol is desirable.[2] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High thermal stability is expected due to the aromatic backbone. The onset of decomposition is anticipated to be above 400 °C in an inert atmosphere.[2] |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | The polymer is expected to be amorphous or semi-crystalline. The glass transition temperature (Tg) is likely to be in the range of 150-200 °C. A melting point (Tm) may or may not be observed depending on the degree of crystallinity.[4][6] |
| Liquid Crystalline Properties | Polarized Optical Microscopy (POM) | The presence of rigid aromatic units suggests the potential for thermotropic liquid crystalline behavior. This can be investigated by observing the polymer melt under a polarized light microscope.[1] |
Potential Applications
Polymers derived from 4-(4-hydroxyphenoxy)-3-methylbenzoic acid are expected to find applications in areas where high performance is required:
-
Advanced Composites: As a matrix material for fiber-reinforced composites in the aerospace and automotive industries.
-
High-Temperature Resistant Coatings and Films: For electronic and electrical applications where thermal stability and dielectric properties are crucial.
-
Biomedical Devices: The inherent biocompatibility of some polyesters and polyethers makes them candidates for medical implants and devices, although specific biocompatibility testing would be required.
-
Drug Delivery Systems: The polymer matrix can be designed to encapsulate and control the release of therapeutic agents.
Conclusion
4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a highly promising monomer for the synthesis of advanced aromatic polymers with a unique combination of thermal stability, chemical resistance, and processability. The choice of polymerization method, either melt or solution polycondensation, allows for the tailoring of the polymer's properties to suit specific application requirements. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this versatile monomer in the development of next-generation materials.
References
-
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). PMC. Retrieved from [Link]
-
Synthesis of copolyester via melt polycondensation using... (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. (2000). Polymer.
- Effect of polycondensation reaction conditions on the properties of thermotropic liquid-crystalline copolyester. (2004). Journal of Applied Polymer Science.
- New polymer syntheses. LXVI. Copolyester of 4‐hydroxybenzoic acid and 3‐(4'‐hydroxyphenoxy)benzoic acid or 4‐(3'. (1993). Journal of Polymer Science Part A: Polymer Chemistry.
- New polymer syntheses: 6. Linear and branched poly(3-hydroxy-benzoates). (1982). Die Makromolekulare Chemie.
-
Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). PMC. Retrieved from [Link]
-
Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). (2017). OSTI.GOV. Retrieved from [Link]
-
Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. (2006). NIH. Retrieved from [Link]
-
Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives. (2006). PubMed. Retrieved from [Link]
- Thermal and mechanical properties of PLA/ENR thermoplastic vulcanizates compatibilized with tetrafunctional double-decker silsesquioxane. (2022). Polimery.
-
Degradable Poly(ether-ester-urethane)s Based on Well-Defined Aliphatic Diurethane Diisocyanate with Excellent Shape Recovery Properties at Body Temperature for Biomedical Application. (2019). MDPI. Retrieved from [Link]
-
4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plu.mx [plu.mx]
Application Notes and Protocols for the Development of High-Performance Polymers from Hydroxyphenoxy Benzoic Acid Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Promise of Hydroxyphenoxy Benzoic Acid-Based Polymers
High-performance polymers are essential materials in advanced engineering applications, demanding exceptional thermal stability, mechanical strength, and chemical resistance. Wholly aromatic polyesters, a prominent class of these materials, derive their remarkable properties from the rigidity of their polymer backbone. Hydroxyphenoxy benzoic acid monomers are particularly promising building blocks for these polyesters. The ether linkage in their structure imparts a degree of flexibility compared to rigid rod-like monomers, which can lead to improved processability without significantly compromising thermal performance. This unique combination of properties makes polymers derived from hydroxyphenoxy benzoic acid attractive for applications ranging from high-temperature composites and electronics to advanced biomedical devices.
This guide provides a comprehensive overview of the synthesis and characterization of high-performance polyesters from hydroxyphenoxy benzoic acid monomers. We will delve into the detailed protocols for monomer preparation and polymerization, explore the key characterization techniques for evaluating the resulting polymers, and discuss the underlying scientific principles that govern these processes.
Part 1: Monomer Synthesis and Purification
The synthesis of hydroxyphenoxy benzoic acid is a critical first step that dictates the quality and properties of the final polymer. The most common isomers used are 4-(4-hydroxyphenoxy)benzoic acid and 4-(3-hydroxyphenoxy)benzoic acid. The synthesis typically involves a nucleophilic aromatic substitution reaction.
Protocol 1: Synthesis of 4-(4-Hydroxyphenoxy)benzoic Acid
This protocol is based on the Ullmann condensation reaction, a well-established method for forming diaryl ethers.
Materials:
-
4-bromobenzoic acid
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Buchner funnel and flask
-
pH meter or pH paper
-
Recrystallization apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-bromobenzoic acid (1 equivalent), hydroquinone (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry. Then, add a catalytic amount of copper(I) iodide (CuI) (approximately 5 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst and the hydroquinone.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large beaker of cold deionized water.
-
Acidification: Acidify the aqueous solution to a pH of 1-2 using concentrated hydrochloric acid. This will precipitate the crude 4-(4-hydroxyphenoxy)benzoic acid.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts and DMF.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 80 °C overnight.
Causality and Insights:
-
The use of an excess of hydroquinone helps to drive the reaction to completion and minimize the formation of side products.
-
Potassium carbonate acts as a base to deprotonate the hydroxyl groups of hydroquinone, forming the phenoxide which is the active nucleophile.
-
The copper(I) iodide catalyst is essential for facilitating the carbon-oxygen bond formation in the Ullmann condensation.
-
Working under a nitrogen atmosphere is critical to maintain the catalytic activity of the copper species and prevent oxidative side reactions.
Part 2: Polymerization Methodologies
The most common method for synthesizing wholly aromatic polyesters from hydroxybenzoic acid-type monomers is melt polycondensation. This technique involves heating the monomer above its melting point to initiate a self-condensation reaction, eliminating a small molecule byproduct. To facilitate this process, the hydroxyl group of the monomer is typically acetylated first.
Protocol 2: Acetylation of 4-(4-Hydroxyphenoxy)benzoic Acid
Materials:
-
4-(4-hydroxyphenoxy)benzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalytic amount)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Water bath
-
Buchner funnel and flask
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(4-hydroxyphenoxy)benzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents).
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the mixture in a water bath at 80-90 °C for 2-3 hours with continuous stirring.
-
Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold deionized water. The acetylated product will precipitate out.
-
Isolation and Washing: Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove acetic acid and any unreacted acetic anhydride.
-
Recrystallization: Purify the 4-acetoxyphenoxybenzoic acid by recrystallization from ethanol.[1][2]
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Protocol 3: Melt Polycondensation of 4-Acetoxyphenoxybenzoic Acid
Materials:
-
4-acetoxyphenoxybenzoic acid
-
Antimony(III) oxide (catalyst, optional)
-
High-boiling point solvent (e.g., Therminol 66, for heat transfer)
Equipment:
-
Polymerization reactor (glass flask or stainless steel reactor) equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
High-temperature heating mantle or oil bath.
-
Vacuum pump.
Step-by-Step Procedure:
-
Monomer Charging: Charge the polymerization reactor with the purified 4-acetoxyphenoxybenzoic acid monomer. If using a catalyst, add it at this stage (e.g., 50-200 ppm of antimony(III) oxide).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow during the initial heating phase.
-
First Stage (Low Temperature): Gradually heat the reactor to a temperature just above the melting point of the monomer (typically 220-250 °C). The monomer will melt and the polycondensation reaction will begin, releasing acetic acid as a byproduct.
-
Second Stage (High Temperature): Once the initial vigorous evolution of acetic acid subsides, slowly increase the temperature to 280-320 °C. The viscosity of the melt will increase as the polymer chains grow.[3]
-
Third Stage (Vacuum): When the distillation of acetic acid slows down, gradually apply a vacuum (less than 1 torr) to the system. This is a critical step to remove the remaining acetic acid and drive the equilibrium towards the formation of high molecular weight polymer. The stirring speed should be adjusted as the viscosity increases to ensure proper mixing and facilitate the removal of the byproduct.[4]
-
Polymerization Completion: Continue the reaction under high temperature and vacuum for 1-3 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight.
-
Polymer Recovery: Cool the reactor under a nitrogen atmosphere. The solid polymer can then be removed from the reactor. For laboratory-scale reactions, the polymer can be recovered by carefully breaking the glass flask.
Causality and Insights:
-
Acetylation: The acetylation of the hydroxyl group is crucial because the direct esterification between a phenolic hydroxyl group and a carboxylic acid is slow. The acetoxy group is a better leaving group than the hydroxyl group, facilitating the transesterification reaction that forms the polyester.[1][2]
-
Staged Temperature Profile: The gradual increase in temperature is necessary to control the reaction rate and prevent sublimation of the monomer at the beginning of the polymerization.
-
Vacuum Application: The application of a high vacuum in the final stage is essential to shift the reaction equilibrium towards the formation of high molecular weight polymer by efficiently removing the acetic acid byproduct.[4]
Part 3: Polymer Characterization
A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the successful polymerization. Key spectral features to look for include the disappearance of the O-H stretching band from the carboxylic acid and phenolic hydroxyl groups, and the appearance of a strong ester carbonyl (C=O) stretching band around 1735-1745 cm⁻¹. The presence of aromatic C-H and C=C stretching bands will also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer. The spectra will show characteristic signals for the aromatic protons and carbons in the polymer backbone. By analyzing the integration of the proton signals, the monomer composition in copolymers can be determined.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). For high-performance aromatic polyesters, a high Tg is desirable, as it indicates the temperature at which the material begins to soften.[5]
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. The onset of decomposition temperature is a critical parameter for determining the upper service temperature of the material. Wholly aromatic polyesters typically exhibit high thermal stability, with decomposition temperatures often exceeding 450 °C.[6]
Mechanical Properties
-
Tensile Testing: Tensile testing is performed on polymer films or molded bars to determine mechanical properties such as tensile strength, Young's modulus, and elongation at break. These properties are crucial for assessing the material's suitability for structural applications.
Data Presentation
| Property | Typical Value Range for Aromatic Polyesters | Characterization Technique |
| Glass Transition Temperature (Tg) | 150 - 250 °C | DSC |
| Melting Temperature (Tm) | 280 - 400 °C (can be absent for amorphous polymers) | DSC |
| Decomposition Temperature (Td) | > 450 °C (5% weight loss) | TGA |
| Tensile Strength | 70 - 200 MPa | Tensile Testing |
| Young's Modulus | 2 - 10 GPa | Tensile Testing |
Part 4: Visualizations and Workflows
Experimental Workflow
Caption: Experimental workflow for high-performance polymer development.
Melt Polycondensation Mechanism
Caption: Simplified melt polycondensation mechanism.
Conclusion and Future Outlook
The development of high-performance polymers from hydroxyphenoxy benzoic acid monomers offers a pathway to novel materials with a desirable balance of thermal stability and processability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore this exciting area of polymer chemistry. Future research may focus on the synthesis of copolymers incorporating different hydroxyphenoxy benzoic acid isomers or other aromatic monomers to fine-tune the material properties for specific applications. Furthermore, the exploration of alternative, more sustainable synthetic routes for these monomers and polymers will be a critical area of investigation as the demand for high-performance, environmentally conscious materials continues to grow.
References
-
Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). Retrieved February 14, 2026, from [Link]
- US3759870A - Polyester based on hydroxybenzoic acids - Google Patents. (n.d.).
-
Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid - ResearchGate. (2024, May 8). Retrieved February 14, 2026, from [Link]
-
Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content - MDPI. (2020, January 12). Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC. (2023, April 29). Retrieved February 14, 2026, from [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004, September 8).
-
Thermal Properties and Phase Behavior of the Polyesters and Poly(Ester-Amide)s … - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
High-temperature structures of poly(p-hydroxybenzoic acid) - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]
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Experiment 12. Preparation of 4-acetoxybenzoic acid. (2014, October 29). Retrieved February 14, 2026, from [Link]
-
2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (2024, September 1). Retrieved February 14, 2026, from [Link]
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies. (2022, June 15). Retrieved February 14, 2026, from [Link]
-
Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent - PMC. (2025, November 11). Retrieved February 14, 2026, from [Link]
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Application Notes and Protocols for the Scalable Production of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. The diaryl ether motif is a common structural feature in a variety of biologically active compounds and functional materials. The development of a robust and scalable synthesis protocol for this compound is crucial for facilitating its further investigation and potential applications.
This document provides a comprehensive guide to the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, from laboratory-scale preparation to considerations for industrial-scale production. The synthetic strategy is centered around the well-established Ullmann condensation reaction for the formation of the diaryl ether bond, a method with proven industrial applicability.[1] To circumvent potential side reactions and enhance yield and purity, the protocol employs a protecting group strategy for the carboxylic acid and phenol functionalities.
Synthetic Strategy Overview
The synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is proposed via a four-step route, designed for efficiency and scalability. This strategy involves the initial protection of the reactive functional groups of the starting materials, followed by the key copper-catalyzed diaryl ether formation, and concluding with a deprotection step to yield the final product.
Caption: Proposed four-step synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid.
Laboratory-Scale Synthesis Protocol
This section details the step-by-step procedure for the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid at a laboratory scale.
Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid
The carboxylic acid functionality of 4-bromo-3-methylbenzoic acid is protected as a methyl ester to prevent its interference in the subsequent Ullmann coupling reaction.
Reaction:
Caption: Esterification of 4-bromo-3-methylbenzoic acid.
Protocol:
-
To a solution of 4-bromo-3-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product, methyl 4-bromo-3-methylbenzoate, will precipitate as a solid. Collect the solid by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield a white solid.[2]
Step 2: Ullmann Condensation
This key step involves the copper-catalyzed coupling of methyl 4-bromo-3-methylbenzoate with 4-methoxyphenol to form the diaryl ether linkage. The use of a ligand, such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can significantly accelerate the reaction and allow for milder conditions.[3]
Reaction:
Caption: Ullmann condensation to form the diaryl ether.
Protocol:
-
In a reaction vessel, combine methyl 4-bromo-3-methylbenzoate (1 equivalent), 4-methoxyphenol (1.2 equivalents), a copper(I) salt such as CuCl or CuI (0.05-0.1 equivalents), a ligand like TMHD (0.1-0.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents).[3][4]
-
Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
De-gas the reaction mixture and heat it to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-24 hours.
-
After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3 & 4: Deprotection of the Methyl Ester and Methoxy Ether
The final step involves the simultaneous deprotection of the methyl ester and the methoxy ether to yield the target compound. This can be achieved under strong acidic conditions, for example, using hydrobromic acid.[5][6]
Reaction:
Caption: Deprotection to yield the final product.
Protocol:
-
Dissolve the methyl 4-(4-methoxyphenoxy)-3-methylbenzoate (1 equivalent) in a suitable solvent such as acetic acid.
-
Add a strong acid, such as 48% aqueous hydrobromic acid (excess), and heat the mixture to reflux (around 100-120 °C).[7]
-
Monitor the reaction by TLC or HPLC until both the ester and ether groups are cleaved.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Purification of the Final Product
The crude 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid can be purified by recrystallization.[8]
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.
-
If the solution is colored, treat it with activated charcoal and filter while hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Esterification | 4-Bromo-3-methylbenzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 12-16 | >90 |
| 2. Ullmann Condensation | Methyl 4-bromo-3-methylbenzoate, 4-Methoxyphenol | CuI, TMHD, Cs₂CO₃ | NMP | 120-160 | 8-24 | 70-85 |
| 3 & 4. Deprotection | Methyl 4-(4-methoxyphenoxy)-3-methylbenzoate | 48% HBr | Acetic Acid | Reflux | 4-12 | >85 |
| Purification | Crude final product | Ethanol/Water | - | - | - | >90 (recovery) |
Protocol for Scaling Up Production
Scaling up the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[9][10]
Equipment and Reactor Selection
-
Reactors: Glass-lined or stainless steel reactors are suitable for all steps of the synthesis. The reactor should be equipped with a robust agitation system to ensure proper mixing, especially during the heterogeneous Ullmann condensation step.
-
Heating and Cooling: A reliable temperature control system is critical, particularly for the exothermic Ullmann reaction and the reflux conditions of the other steps. The system should be capable of both efficient heating and rapid cooling in case of a thermal runaway.[11]
-
Inert Atmosphere: The Ullmann condensation step should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper catalyst and other reactants. The reactor must be equipped with the necessary inlets and outlets for inert gas purging.
Process Parameters and Optimization
Caption: Workflow for scaling up the production process.
-
Reagent Addition: For the Ullmann condensation, controlled addition of one of the reactants may be necessary to manage the reaction exotherm.
-
Solvent Selection: While NMP and DMF are effective solvents, their high boiling points can pose challenges for removal at a large scale. Alternative solvents with lower boiling points should be investigated during process optimization.
-
Catalyst Loading: The catalyst and ligand loading should be optimized to minimize cost without compromising reaction efficiency and time.
-
Work-up and Isolation: The work-up procedure should be adapted for large-scale operations. This may involve using larger extraction vessels, centrifugation for solid-liquid separation, and industrial-scale filtration and drying equipment.
Safety Considerations
-
Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process.[12] This includes evaluating the thermal stability of all reactants and intermediates and identifying potential runaway reaction scenarios.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-resistant lab coats, must be worn at all times.[13]
-
Ventilation: All operations should be carried out in a well-ventilated area, and a fume hood should be used for handling volatile or toxic substances.
-
Emergency Procedures: Clear and concise emergency procedures for spills, fires, and runaway reactions must be established and communicated to all personnel.[12]
References
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Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
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Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626. [Link]
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Zhao, J., & Abu-Omar, M. M. (2017). Selective Demethylation of Aryl Methyl Ethers with HBr. Green Chemistry, 19(1), 87-91. [Link]
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Brainly. (2024, January 4). Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
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Effect of reaction temperature on acidic hydrolysis of methyl benzoate. (2016). UNIMAS Institutional Repository. [Link]
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Kim, J. H., et al. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications, 23(19), 2845-2848. [Link]
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Wang, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2415-2423. [Link]
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Parr, J. B., et al. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 303-305. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1220-1230. [Link]
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Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
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American Chemical Society. (n.d.). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 124(33), 18055-18063. [Link]
-
Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626. [Link]
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-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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- Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
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Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry. Retrieved from [Link]
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Takeda. (2014, November 20). Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. ACS Publications. [Link]
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University of Nevada, Reno. (2025, January). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
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MeitY OLabs. (2017, February 9). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]
- Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
-
Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
-
Preparation of Methyl Benzoate. (n.d.). [Link]
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Esterification of benzoic acid to methyl benzoate. (n.d.). [Link]
-
PrepChem. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the decolorization and purification of p-hydroxybenzoic acid.
-
Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). Journal of Food Science and Technology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common by-products encountered during its synthesis, particularly via Ullmann-type diaryl ether coupling reactions.
Introduction
The synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science, often proceeds via a copper-catalyzed Ullmann condensation. This reaction typically involves the coupling of a substituted aryl halide with a phenolic compound. While effective, this method can be prone to the formation of several by-products that can complicate purification and reduce the overall yield and purity of the desired product. This guide offers practical, experience-based insights to help you identify, mitigate, and troubleshoot these common issues.
Troubleshooting Guide: Common By-products and Mitigation Strategies
This section addresses specific experimental issues you might encounter, linking them to likely by-products and providing actionable solutions.
Question 1: My reaction yields are consistently low, and I observe a significant amount of my starting aryl halide being consumed, but not converted to the desired product. What could be the issue?
Answer:
This is a classic symptom of reductive dehalogenation , a common side reaction in Ullmann couplings.[1] Instead of coupling with the phenoxide, the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Likely By-product: 3-Methylbenzoic acid (if starting from a 4-halo-3-methylbenzoic acid derivative).
-
Causality: This side reaction is often promoted by certain solvents that can act as hydrogen donors, impurities in the reaction mixture, or a catalyst system that favors a reduction pathway. High temperatures can also exacerbate this issue.
-
Mitigation Strategies:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous, aprotic polar solvent such as DMF, DMSO, or NMP. Avoid solvents that can readily donate hydrogen atoms.
-
Reaction Temperature: Carefully control the reaction temperature. While Ullmann reactions often require heat, excessive temperatures can favor reductive dehalogenation.[2] Experiment with a lower temperature range (e.g., 100-140 °C) to find the optimal balance between reaction rate and by-product formation.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative side reactions that can interfere with the desired coupling.
-
Question 2: I've isolated my product, but NMR and LC-MS analysis show a significant impurity with a mass corresponding to a dimer of my starting aryl halide. What is this by-product and how can I prevent it?
Answer:
You are likely observing the formation of a homocoupling product , another well-known side reaction in Ullmann condensations where the aryl halide reacts with itself.[3][4][5][6]
-
Likely By-product: A symmetrical biaryl compound, for instance, the dimer of your 4-halo-3-methylbenzoic acid derivative.
-
Causality: Homocoupling is a competing reaction pathway that is also catalyzed by copper.[3][5][6] It can be favored by high concentrations of the aryl halide, insufficient reactivity of the phenolic coupling partner, or a suboptimal catalyst-to-ligand ratio.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenolic reactant relative to the aryl halide to favor the desired cross-coupling reaction.
-
Ligand Selection: The choice of ligand can significantly influence the selectivity of the reaction. Bidentate ligands, such as diamines or amino acids, can often suppress homocoupling by promoting the desired cross-coupling pathway.[2]
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the phenoxide and catalyst can help to maintain a low concentration of the aryl halide, thereby disfavoring the bimolecular homocoupling reaction.
-
Question 3: My final product is contaminated with a compound that appears to have lost its carboxylic acid group. How is this happening and what can I do to stop it?
Answer:
This impurity is likely the result of decarboxylation of either your starting material (if it's a benzoic acid derivative) or the final product.
-
Likely By-product: 4-(4-Hydroxyphenoxy)-toluene.
-
Causality: Benzoic acids, particularly those with electron-donating groups, can undergo decarboxylation at elevated temperatures, especially in the presence of a base and a copper catalyst.[7][8][9][10][11] The conditions of an Ullmann reaction are often conducive to this side reaction.
-
Mitigation Strategies:
-
Temperature Management: This is the most critical factor. Aim for the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Base Selection: While a base is necessary to deprotonate the phenol, a very strong base in combination with high heat can promote decarboxylation. Consider using a milder base like K₂CO₃ instead of stronger bases if decarboxylation is a significant issue.
-
Protecting Group Strategy: If decarboxylation remains problematic, consider performing the Ullmann coupling using an ester of the benzoic acid (e.g., the methyl or ethyl ester). The ester is generally more stable to decarboxylation under these conditions and can be hydrolyzed to the carboxylic acid in a subsequent step under milder conditions.
-
Question 4: The reaction mixture turns dark, and I'm isolating colored impurities that are difficult to separate from my product. What are these?
Answer:
The formation of colored impurities often points to the oxidation of your phenolic starting materials, particularly if you are using hydroquinone.
-
Likely By-products: Quinones and polymeric materials.[12][13][14] Hydroquinone is readily oxidized to p-benzoquinone, which can then participate in further reactions, including polymerization, leading to complex and often colored mixtures.[12][13][14][15]
-
Causality: Phenols, and especially hydroquinones, are susceptible to oxidation by atmospheric oxygen, particularly at elevated temperatures and in the presence of a base and a transition metal catalyst like copper.[12][13][14]
-
Mitigation Strategies:
-
Rigorous Inert Atmosphere: It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Antioxidants: In some cases, the addition of a small amount of a mild reducing agent or antioxidant, such as sodium sulfite, can help to suppress the oxidation of the phenolic starting material.
-
Order of Addition: Add the copper catalyst to the reaction mixture just before heating to minimize the time the phenolic compound is exposed to the catalyst at room temperature in the presence of trace oxygen.
-
By-product Formation Pathway
The following diagram illustrates the desired synthetic route to 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid and the key side reactions that can lead to common by-products.
Caption: Synthetic pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst and ligand system for this synthesis? A1: A common catalytic system for Ullmann diaryl ether synthesis is a copper(I) salt, such as CuI or CuBr, in combination with a ligand.[3][16] For challenging couplings, the use of a ligand like N,N'-dimethylethylenediamine (DMEDA) or an amino acid can significantly improve the yield and selectivity.[2][17]
Q2: How can I effectively purify my product from these by-products? A2: Purification can often be achieved through a combination of techniques. An initial acid-base workup can help to separate the desired carboxylic acid product from neutral by-products like the homocoupling product. This is typically followed by recrystallization or column chromatography. For closely related acidic impurities, such as the decarboxylated product, careful selection of the recrystallization solvent or a well-optimized chromatography gradient is essential.
Q3: Can I use a palladium catalyst instead of copper? A3: Yes, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation and can be an effective alternative to the Ullmann reaction.[18][19] These reactions often proceed under milder conditions and may offer a different by-product profile.
Q4: My starting hydroquinone is slightly discolored. Can I still use it? A4: It is highly recommended to use pure, colorless hydroquinone. Discoloration indicates oxidation has already occurred, which can introduce impurities and potentially inhibit the catalyst. If your hydroquinone is discolored, it is best to purify it by recrystallization before use.
Q5: What impact do these by-products have on downstream applications? A5: The presence of these by-products can have significant consequences. For pharmaceutical applications, even small amounts of impurities can affect the biological activity and safety profile of the final compound. In materials science, impurities can disrupt polymerization processes and negatively impact the properties of the resulting polymer.
Summary of Common By-products and Their Characteristics
| By-product Type | Common Structure Example | Reason for Formation | Key Mitigation Strategy |
| Reductive Dehalogenation | 3-Methylbenzoic Acid | High temperature, protic impurities | Control temperature, use anhydrous solvent |
| Homocoupling | Dimer of 4-halo-3-methylbenzoic acid | High concentration of aryl halide | Use slight excess of phenol, slow addition |
| Decarboxylation | 4-(4-Hydroxyphenoxy)-toluene | High temperature, strong base | Lower reaction temperature, use milder base |
| Oxidation | p-Benzoquinone, polymers | Presence of oxygen | Maintain a strict inert atmosphere |
This guide provides a foundational understanding of the common challenges associated with the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid. Successful synthesis relies on a combination of high-purity starting materials, careful control of reaction parameters, and an awareness of the potential side reactions.
References
-
Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. Published April 21, 2024. Available from: [Link]
-
ResearchGate. How to remove impurities from diethyl ether? Published May 5, 2016. Available from: [Link]
-
ResearchGate. Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. Available from: [Link]
-
Wikipedia. Ullmann reaction. Available from: [Link]
-
Dalton Transactions. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Available from: [Link]
-
ResearchGate. kinetics and mechanism of aerial oxidation of hydroquinone in a developer solution and determination of developer's half-life at 20°c. Available from: [Link]
-
LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Available from: [Link]
-
PubMed. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Published August 1999. Available from: [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Published October 7, 2024. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Published September 24, 2020. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
The Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Published August 16, 2024. Available from: [Link]
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INCHEM. Hydroquinone (EHC 157, 1994). Available from: [Link]
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PMC - NIH. Oxidative radical coupling of hydroquinones and thiols using chromic acid: one-pot synthesis of quinonyl alkyl/aryl thioethers. Published May 21, 2020. Available from: [Link]
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ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews. Published August 13, 2008. Available from: [Link]
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AICIS. Hydroquinone and p-benzoquinone - Evaluation statement - 22 December 2022. Published December 22, 2022. Available from: [Link]
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MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Available from: [Link]
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PMC. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Published February 16, 2024. Available from: [Link]
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minimizing side reactions in the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-(4-hydroxyphenoxy)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this diaryl ether, while conceptually straightforward, is often complicated by side reactions that can significantly impact yield and purity. This resource aims to provide not only solutions but also the underlying chemical principles to empower you to optimize your synthetic route.
I. Synthetic Overview: The Ullmann Condensation
The most common and practical approach to synthesizing 4-(4-hydroxyphenoxy)-3-methylbenzoic acid is through a copper-catalyzed Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide, in this case, a derivative of 4-chloro-3-methylbenzoic acid, with a phenol, such as hydroquinone or its monomethyl ether. While seemingly direct, the success of this synthesis hinges on careful control of reaction parameters to minimize competing pathways.
Reaction Scheme:
Sources
Validation & Comparative
A Comparative Guide to HPLC and UHPLC Method Validation for the Quantification of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the validation of a quantitative method for 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, a key chemical moiety. Through a detailed exploration of validation parameters, supported by experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical technology for their needs.
The validation of an analytical procedure is the cornerstone of quality assurance, demonstrating its suitability for the intended purpose.[1][2][3] This guide will navigate the nuances of method validation, adhering to the globally recognized guidelines of the International Council for Harmonisation (ICH)[2][3][4] and the U.S. Food and Drug Administration (FDA)[1][5][6]. We will dissect the performance of a traditional HPLC method and a modern UHPLC method, offering a clear perspective on the advantages and considerations of each.
The Analytical Challenge: Quantifying 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a compound of interest in pharmaceutical synthesis. Its accurate quantification is crucial for process monitoring, quality control, and stability testing. The choice of analytical methodology directly impacts the efficiency, reliability, and accuracy of these critical measurements.
Method Comparison: HPLC vs. UHPLC
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of analytical chemistry, offering reliable and robust performance.[7][8] In contrast, Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant technological advancement, utilizing smaller particle size columns (typically sub-2 µm) and higher operating pressures to achieve faster separations, superior resolution, and enhanced sensitivity.[4][5][6][9][10][11]
This guide will compare a developed HPLC method with a transferred and optimized UHPLC method for the analysis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid. The primary objective is to highlight the performance differences in terms of speed, resolution, and sensitivity, while rigorously validating both methods against the same stringent criteria.
Validation Parameters: A Head-to-Head Comparison
The following sections detail the validation parameters for both the HPLC and UHPLC methods. The experimental data presented is hypothetical but reflects typical results observed in practice.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12]
-
Experimental Approach: Forced degradation studies were performed by subjecting a sample of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed by both HPLC and UHPLC.
-
Results:
| Parameter | HPLC Method | UHPLC Method |
| Peak Purity (Analyte) | Pass | Pass |
| Resolution from Degradants | > 2.0 | > 2.5 |
-
Analysis: Both methods demonstrated excellent specificity. The UHPLC method, however, provided superior resolution between the main peak and the degradation products, offering a higher degree of confidence in the results, especially in the presence of co-eluting impurities. The sharper peaks characteristic of UHPLC contribute to this improved resolution.[6][13]
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.[12][14]
-
Experimental Approach: A series of standard solutions of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid were prepared at five concentration levels, ranging from 50% to 150% of the nominal concentration. Each concentration level was injected in triplicate.
-
Results:
| Parameter | HPLC Method | UHPLC Method |
| Range | 5 - 15 µg/mL | 5 - 15 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Y-intercept | Minimal | Minimal |
-
Analysis: Both methods exhibited excellent linearity over the specified range, with correlation coefficients well above the typical acceptance criterion of 0.999. The slightly higher correlation coefficient for the UHPLC method suggests a marginally better fit of the data to the regression line, which can be attributed to the higher precision of the system.[15]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often determined by spike recovery studies.
-
Experimental Approach: Known amounts of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid were spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
-
Results:
| Concentration Level | HPLC Method (% Recovery) | UHPLC Method (% Recovery) |
| 80% | 99.2% | 99.8% |
| 100% | 100.5% | 100.1% |
| 120% | 99.8% | 100.3% |
| Average Recovery | 99.8% | 100.1% |
-
Analysis: Both methods demonstrated high accuracy, with recovery values falling within the acceptable range of 98-102%. The UHPLC method showed slightly better recovery, closer to 100%, indicating a higher degree of accuracy.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument (where possible).
-
-
Results:
| Parameter | HPLC Method (%RSD) | UHPLC Method (%RSD) |
| Repeatability | 0.8% | 0.4% |
| Intermediate Precision | 1.2% | 0.7% |
-
Analysis: The UHPLC method demonstrated significantly better precision, with lower Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision. This is a key advantage of UHPLC systems, which are engineered for lower dispersion and more precise injections.[10]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][14]
-
Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Results:
| Parameter | HPLC Method | UHPLC Method |
| LOD | 0.1 µg/mL | 0.03 µg/mL |
| LOQ | 0.3 µg/mL | 0.1 µg/mL |
-
Analysis: The UHPLC method exhibited significantly lower LOD and LOQ values, demonstrating its superior sensitivity. This is a direct result of the sharper peaks and better signal-to-noise ratio achieved with UHPLC technology.[4][6][13]
Robustness
Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
-
Experimental Approach: Key chromatographic parameters (e.g., mobile phase composition, column temperature, flow rate) were intentionally varied within a small range. The effect on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) was evaluated.
-
Results: Both methods were found to be robust within the defined parameter variations. The UHPLC method showed slightly less variation in retention time and peak area when parameters were altered, indicating a higher degree of robustness.
Performance Summary: HPLC vs. UHPLC
| Feature | HPLC Method | UHPLC Method | Advantage |
| Analysis Time | ~15 minutes | ~3 minutes | UHPLC |
| Resolution | Good | Excellent | UHPLC |
| Sensitivity (LOD/LOQ) | Adequate | High | UHPLC |
| Precision (%RSD) | < 2.0% | < 1.0% | UHPLC |
| Solvent Consumption | High | Low | UHPLC |
| Initial Instrument Cost | Lower | Higher | HPLC |
| Method Development | Well-established | Requires consideration of system dispersion | Neutral |
Experimental Protocols
HPLC Method Protocol
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Run Time: 15 minutes
UHPLC Method Protocol
-
Column: C18, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (Gradient)
-
0-0.5 min: 30% Acetonitrile
-
0.5-2.0 min: 30% to 70% Acetonitrile
-
2.0-2.5 min: 70% Acetonitrile
-
2.5-2.6 min: 70% to 30% Acetonitrile
-
2.6-3.0 min: 30% Acetonitrile
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
-
Run Time: 3 minutes
Visualizing the Validation Workflow
Caption: HPLC/UHPLC Method Validation Workflow.
Logical Relationship of Validation Parameters
Caption: Interrelationship of Analytical Validation Parameters.
Conclusion and Recommendation
Both the developed HPLC and UHPLC methods are validated and suitable for the quantification of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid. The choice between the two will depend on the specific needs of the laboratory.
-
For routine quality control environments where instrument cost is a primary concern and throughput is not a limiting factor, the validated HPLC method provides reliable and accurate results.
-
For research and development, high-throughput screening, and situations where enhanced sensitivity and resolution are critical, the UHPLC method is the superior choice. The significant reduction in analysis time and solvent consumption also leads to long-term operational cost savings and a more environmentally friendly "green" chemistry approach.
Ultimately, the transition from HPLC to UHPLC for this analysis offers substantial benefits in performance, efficiency, and data quality. For new method development, a UHPLC-first approach is strongly recommended to leverage these advantages from the outset.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. (n.d.). National Institutes of Health. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]
-
European Chemicals Agency. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
LC Services. (2025). HPLC vs UHPLC – What are the differences?. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Young In Chromass. (2021). 5 Benefits of UHPLC over Conventional HPLC. [Link]
-
PubMed. (n.d.). Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
ResearchGate. (2023). (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
-
YouTube. (2024). Key terms related to validation of an analytical method. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
National Center for Biotechnology Information. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
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DePra. (2025). HPLC Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Separation Science. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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A Comparative Analysis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid and Its Isomers: A Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical and agrochemical research, the diaryl ether motif stands out as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a detailed comparative analysis of 4-(4-hydroxyphenoxy)-3-methylbenzoic acid and its structural isomers. We will delve into their synthesis, physicochemical properties, and the subtle yet significant impact of isomeric variations on their potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of molecules.
Introduction: The Significance of Diaryl Ether Benzoic Acids
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aryl groups. This structural unit is found in numerous natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.[1][2] The inclusion of a benzoic acid moiety introduces a carboxylic acid group, which can participate in crucial hydrogen bonding interactions with biological targets and influence the molecule's overall polarity and solubility. The specific substitution pattern on the aromatic rings, such as the placement of hydroxyl and methyl groups, can dramatically alter the compound's three-dimensional shape, electronic distribution, and, consequently, its biological function.
This guide will focus on a comparative study of the following isomers:
-
Compound 1: 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid
-
Isomer 2: 3-(4-Hydroxyphenoxy)-4-methylbenzoic acid
-
Isomer 3: 4-(4-Hydroxyphenoxy)-2-methylbenzoic acid
By examining these closely related structures, we aim to elucidate the impact of substituent positioning on their chemical and potential biological characteristics.
Synthesis and Characterization: A Methodological Deep Dive
The synthesis of these diaryl ether benzoic acids is most commonly achieved through a copper-catalyzed Ullmann condensation.[3][4][5] This reaction provides a reliable method for forming the C-O bond between an aryl halide and a phenol.[4]
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of the target compounds and their isomers.
Sources
comparing the thermal stability of polymers from substituted hydroxyphenoxy benzoic acids
Executive Summary
This guide provides a technical comparison of wholly aromatic polyesters derived from 4-(4-hydroxyphenoxy)benzoic acid (HPBA) and its substituted derivatives. While poly(4-hydroxybenzoate) (PHB) is known for exceptional thermal stability, its high melting point (
Introduction: The Thermal Stability Paradox
High-performance aromatic polyesters face a fundamental trade-off: structural rigidity confers thermal stability but prohibits melt processing.
-
The Baseline : Poly(4-hydroxybenzoate) (PHB) crystallizes into a rigid lattice that degrades before it melts.
-
The Solution : The 4-(4-hydroxyphenoxy)benzoic acid (HPBA) monomer introduces a "kink" via an ether linkage (
). This bond angle ( ) disrupts the linear axis of the polymer chain, reducing the melting temperature ( ) while maintaining aromatic character.
Scope of Comparison : We evaluate how adding substituents to the phenoxy ring of HPBA further modifies these thermal properties.
Comparative Thermal Performance Analysis
The following analysis compares the Unsubstituted HPBA polymer against derivatives with Methyl , Chloro , and Phenyl substituents at the ortho position (relative to the ether linkage).
Mechanistic Impact of Substituents
-
Steric Hindrance (The "Spacer" Effect) : Bulky groups (Phenyl > Chloro > Methyl) force the aromatic rings out of coplanarity. This increases the free volume and prevents efficient chain packing, drastically lowering
. -
Electronic Effects :
-
Chloro (-Cl) : Electron-withdrawing. Increases chain stiffness (raising
) and enhances flame retardancy. -
Methyl (-CH₃) : Electron-donating. Slightly increases free volume but introduces benzylic hydrogens susceptible to oxidative degradation at high temperatures.
-
Data Summary: Thermal Transitions & Stability
Values represent typical ranges for high-molecular-weight wholly aromatic polyesters of this class.
| Polymer Variant | Substituent (R) | Processability | |||
| Poly(HPBA) | -H (None) | ~145 - 155°C | ~330 - 350°C | > 480°C | Difficult (High |
| Poly(Me-HPBA) | -CH₃ (Methyl) | ~135 - 145°C | ~280 - 300°C | ~420 - 440°C | Good (Melt Stable) |
| Poly(Cl-HPBA) | -Cl (Chloro) | ~150 - 160°C | ~300 - 320°C | > 470°C | Excellent (Flame Retardant) |
| Poly(Ph-HPBA) | -Ph (Phenyl) | ~170 - 190°C | Amorphous / None | > 460°C | High (Soluble) |
Key Insight : The Phenyl substituent eliminates crystallinity entirely in many formulations, creating an amorphous "anisotropic glass" with a high
, ideal for molding applications requiring dimensional stability but not high crystallinity.
Visualizing the Structure-Property Relationship[1]
The following diagram illustrates how the synthesis pathway leads to specific thermal outcomes based on the chosen substituent.
Caption: Causal flow from substituent selection to thermal property outcomes in HPBA polyesters.
Experimental Protocols
To ensure reproducibility and validity of the thermal data, the following protocols for synthesis and characterization are recommended.
Monomer Synthesis (Ullmann Coupling)
Objective : Synthesize 4-(4-hydroxyphenoxy)benzoic acid.
-
Reagents : 4-bromophenol, 4-hydroxybenzoic acid,
, Cu powder (catalyst). -
Procedure :
-
Dissolve reagents in DMF/Pyridine.
-
Reflux at 140°C for 12 hours under
. -
Acidify with dilute HCl to precipitate the crude acid.
-
Purification : Recrystallize from ethanol/water (critical for high molecular weight polymers).
-
Polymerization (Melt Acidolysis)
Objective : Produce high-MW polyester free of acetic acid byproducts.
-
Acetylation : React monomer with excess acetic anhydride (reflux, 2h) to form the acetoxy-acid precursor.
-
Polycondensation :
-
Place precursor in a glass reactor with a mechanical stirrer and
inlet. -
Stage 1 (Oligomerization) : Heat to 260°C for 1h. Distill off acetic acid.
-
Stage 2 (Vacuum) : Raise temp to 300-320°C. Apply vacuum (< 1 mbar) for 2-4h.
-
Termination : Stop when torque on the stirrer stabilizes (indicating max viscosity).
-
Thermal Characterization (TGA & DSC)
-
TGA (Thermogravimetric Analysis) :
-
Instrument : TA Instruments Q500 or equivalent.[1]
-
Protocol : Ramp 10°C/min from 50°C to 800°C under Nitrogen .
-
Metric : Record
(temperature at 5% weight loss).
-
-
DSC (Differential Scanning Calorimetry) :[2][3][4][5]
-
Protocol : Heat-Cool-Heat cycle (-20°C to 400°C) at 20°C/min.
-
Metric : Record
from the second heating scan to eliminate thermal history.
-
Conclusion & Recommendations
For applications requiring maximum thermal stability (fire resistance, aerospace), the Chloro-substituted derivative is the superior choice, offering a balance of high
For applications requiring melt processability (injection molding), the Methyl-substituted derivative provides the necessary reduction in melting point (
Recommendation : Researchers should utilize Copolymerization (e.g., HPBA + HBA) rather than homopolymers to fine-tune the
References
-
BenchChem . (2025). Comparative analysis of thermal stability of polymers from substituted hydroxymethylphenols. Retrieved from
-
Polymers (Basel) . (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from
-
MDPI . (2021). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Retrieved from
-
Der Pharma Chemica . (2011). Synthesis and Study of Thermotropic Mesogenic Homologous Series. Retrieved from
-
European Polymer Journal . (2012). Poly(amide)s obtained from 4-(4-((4-(4-aminophenoxy)phenyl)diphenylsilyl)phenoxy)benzenamine. Retrieved from
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Safety Operating Guide
4-(4-Hydroxyphenoxy)-3-methylbenzoic acid: Operational Disposal Guide
Part 1: Executive Safety Directive
Do not dispose of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid down the drain.
While this compound (CAS: 93044-93-0) is often classified as an irritant rather than an acute toxin, its structural stability (biaryl ether linkage) and phenolic nature necessitate thermal destruction to prevent environmental bioaccumulation.
Immediate Action Plan:
-
Classify: Non-Halogenated Organic Solid.
-
Segregate: Keep separate from strong oxidizers and bases.
-
Disposal Method: High-temperature incineration via an approved chemical waste hauler.
Part 2: Chemical Profile & Hazard Identification[1][2][3][4]
To dispose of a chemical safely, you must understand its reactivity. 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a functionalized benzoic acid containing a phenoxy ether linkage.
| Property | Data | Operational Implication |
| CAS Number | 93044-93-0 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Crystalline Powder) | High dust potential; requires particulate control (N95/P100). |
| Acidity (pKa) | ~4.0 - 4.5 (Predicted) | Incompatible with Strong Bases. Exothermic reaction risk. |
| Stability | Stable Ether Linkage | Resistant to hydrolysis; requires incineration for destruction. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)[1] | Standard PPE (Nitrile gloves, Safety Goggles) is mandatory. |
The "Why" Behind the Protocol: The molecule features two benzene rings connected by an ether oxygen. This "diarylether" structure is chemically robust. Pouring this into a water system relies on microbial degradation, which can be slow for ether-linked aromatics, leading to potential aquatic toxicity [1, 3]. Therefore, incineration is the only self-validating method to ensure the compound is broken down into CO₂ and H₂O.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system : the packaging prevents exposure, and the labeling ensures the waste hauler accepts the container without rejection.
Phase 1: Waste Characterization
Before collecting, confirm the regulatory status. While not explicitly listed on the EPA "P" or "U" lists (unlike some specific phenols), best practice dictates treating it as Hazardous Chemical Waste due to its bioactive design (drug metabolite/intermediate).
-
RCRA Status: Likely "Non-RCRA Regulated" (unless mixed with listed solvents), but must be managed as "State-Regulated Solid Waste" or "Non-Regulated Chemical Waste" depending on local jurisdiction.
-
Waste Profile: Organic Solid, Acidic, Non-Halogenated.
Phase 2: Collection & Segregation
CRITICAL: Do not mix with "Oxidizing Solids" (e.g., nitrates, permanganates). The organic acid moiety can act as a reducing agent, creating a fire hazard.
-
Primary Containment:
-
Place the solid waste into a clear, chemically resistant bag (polyethylene).
-
Why? Allows visual inspection by EHS personnel without opening the bag.
-
-
Secondary Containment:
-
Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated "Solid Waste" fiberboard box lined with a 6-mil liner.
-
Why? HDPE is resistant to weak organic acids.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: Write "4-(4-Hydroxyphenoxy)-3-methylbenzoic acid" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (conservative approach).
-
Phase 3: Liquid Waste (HPLC Effluent)
If the compound is dissolved in solvents (e.g., Methanol/Water from HPLC):
-
Stream: Collect in "Non-Halogenated Organic Solvents" carboy.
-
Compatibility: Ensure the carboy does not contain strong bases or oxidizers.
-
pH Check: If the solution is highly acidic (< pH 2) due to additives (like TFA), ensure the waste container is rated for corrosives.
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating this specific compound to minimize rejection risk by waste haulers.
Figure 1: Decision tree for segregating 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid based on physical state and solvent matrix.
Part 5: Emergency Response (Spill Procedures)
In the event of a benchtop spill, autonomy and speed are key.
-
Isolate: Mark the area. If dust is airborne, evacuate the lab for 15 minutes to allow settling.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator.
-
Neutralize/Clean:
-
Solids: Do not dry sweep (creates dust). Cover with wet paper towels (water or dilute ethanol) to dampen, then scoop into a waste bag.
-
Liquids: Absorb with vermiculite or standard "Pink Pads."
-
-
Decontaminate: Wipe the surface with 10% sodium bicarbonate solution (to solubilize the acid residue) followed by water [5].
References
-
PubChem. (2025).[2][3] 4-Hydroxy-3-methylbenzoic acid Compound Summary. National Library of Medicine. [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2025).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
